molecular formula C8H6 B144264 Phenylacetylene CAS No. 536-74-3

Phenylacetylene

Cat. No.: B144264
CAS No.: 536-74-3
M. Wt: 102.13 g/mol
InChI Key: UEXCJVNBTNXOEH-UHFFFAOYSA-N
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Description

Phenylacetylene (C₆H₅C≡CH) is an aromatic alkyne characterized by a terminal acetylene group attached to a benzene ring. Its linear sp-hybridized carbon chain and π-electron-rich structure make it highly reactive in catalytic transformations, such as hydrogenation, cycloaddition, and cross-coupling reactions . The compound’s physical properties, including a boiling point of 142–145°C and a C≡C bond length of ~1.216 Å, are critical for its industrial applications, such as in styrene production and pharmaceutical intermediates .

Scientific Research Applications

Chemical Synthesis

1.1. Hydrogenation to Styrene

One of the primary applications of phenylacetylene is its selective hydrogenation to styrene, which is crucial in the production of various industrial chemicals. Recent studies have demonstrated that using palladium-based catalysts can achieve high selectivity for styrene while minimizing the formation of unwanted byproducts like ethylbenzene. For instance, a study reported a 92% selectivity for styrene at complete conversion of this compound using a novel diatomic catalyst structure involving rare earth elements .

Catalyst Type Selectivity (%) Conversion (%) Notes
Pd-based DAC92100High selectivity achieved through electronic modification .

1.2. Polymerization

This compound can also undergo polymerization to form poly(this compound), which exhibits unique properties such as electrical conductivity and thermal stability. The polymerization process can be initiated using tungsten carbene complexes, with conditions affecting the molecular weight and structure of the resultant polymer . Research has shown that polar solvents slow down the polymerization rate compared to nonpolar solvents, impacting the final product's characteristics.

Solvent Type Polymerization Rate Molar Mass Characteristics
Polar (e.g., CH2_2Cl2_2)SlowerLower molar mass
Nonpolar (e.g., n-hexane)FasterHigher molar mass

Materials Science

This compound serves as a precursor for various materials due to its reactivity and ability to form stable bonds. It has been utilized in synthesizing carbonaceous nanostructures through innovative reaction mechanisms involving radical species. The hydrogen-abstraction this compound-addition (HAPaA) mechanism has been proposed as an efficient pathway for creating peri-condensed aromatic hydrocarbons (PCAHs), which are essential in advanced material applications .

Biological Applications

In biochemistry, this compound has been explored for its potential in synthesizing biologically active compounds. It has been used in reactions involving nitrones to produce alkynyl hydroxylamines, which may have pharmaceutical relevance . Moreover, its unique properties allow it to function as an analog for acetylene in various experimental setups, facilitating research in organic synthesis and medicinal chemistry.

Spectroscopic Studies

This compound's infrared absorption characteristics have been studied extensively to understand its behavior in different environments, including astrophysical contexts. Recent findings indicate its presence in molecular clouds, suggesting potential roles in astrochemistry . Understanding its spectral features aids in identifying similar compounds in space and contributes to broader chemical knowledge.

Case Study 1: Selective Hydrogenation

A detailed investigation into the selective hydrogenation of this compound revealed that optimizing catalyst composition significantly enhances reaction efficiency. The study employed advanced characterization techniques such as HAADF-STEM and XAFS to confirm the catalyst's structure and performance metrics .

Case Study 2: Polymerization Mechanisms

Research on the polymerization of this compound initiated by tungsten carbene complexes provided insights into kinetic parameters and thermodynamic behaviors under varying conditions. This study highlighted how solvent polarity influences reaction rates and final polymer characteristics .

Mechanism of Action

Phenylacetylene undergoes various chemical transformations due to its terminal alkyne group. The mechanism of action involves:

Comparison with Similar Compounds

Catalytic Performance in Hydrogenation and Coupling Reactions

Phenylacetylene’s reactivity is often benchmarked against styrene (C₆H₅CH=CH₂) and ethylbenzene (C₆H₅CH₂CH₃) due to their structural similarities and overlapping industrial relevance. Table 1 highlights key catalytic systems and their selectivity/activity:

Catalyst Reaction Type Selectivity/TOF Key Finding Reference ID
Pt/mTiO₂ Hydrogenation 80.3% styrene selectivity Superior selectivity at 100% conversion
Pd@Zn-MOF-74 Semihydrogenation 92% styrene selectivity Open Zn(II) sites enhance selectivity
Au/S. lavandulifolia NPs A³ Coupling 95% yield in 2 h Reusable for 7 cycles without loss
Pd/GA (3D macroporous) Hydrogenation TOF = 5917 h⁻¹ Macroporous structure boosts kinetics

Key Observations :

  • Pd@Zn-MOF-74 achieves ultrahigh styrene selectivity due to C≡C coordination with Zn(II) sites, a mechanism absent in conventional Pd/C catalysts .
  • Au/S. lavandulifolia NPs exhibit recyclability superior to many homogeneous catalysts, retaining >90% yield after seven cycles .

Physical and Structural Properties

Table 2: Comparison of Key Physical Properties

Compound Boiling Point (°C) C≡C Bond Length (Å) Vibrational Spectral Features Reference ID
This compound 142–145 1.216 Acetylenic C-H stretch at ~3300 cm⁻¹
Styrene 145 N/A Vinyl C-H stretch at ~3080 cm⁻¹
Ethylbenzene 136 N/A Aromatic C-H stretches at ~3000 cm⁻¹
Erlotinib (derivative) N/A 1.204 (C≡C) Structural similarity to this compound

Key Observations :

  • The similar boiling points of this compound, styrene, and ethylbenzene complicate their separation in industrial cracking processes .
  • This compound’s acetylenic C-H stretching mode exhibits unique anharmonic coupling with ring vibrations, a feature preserved in fluorinated derivatives .

Reactivity in Organometallic and Functionalization Reactions

  • Hydrosilylation vs. Hydrogenation : Palladium capsules shift chemoselectivity toward hydrosilylation (β/α = 5.5) over hydrogenation, contrasting with unencapsulated Pd catalysts .
  • Diborene Reactions: this compound undergoes hydroalkynylation with dibora[2]ferrocenophane, forming stabilized 1-alkynyl-2-hydrodiboranes (≥85% selectivity) .

Biological Activity

Phenylacetylene (C8H8) is a compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and polymerization. Its biological activity has been explored in several studies, revealing its potential applications in medicinal chemistry, catalysis, and material science.

This compound is an alkyne characterized by a triple bond between the carbon atoms. This structure allows it to participate in various chemical reactions, including polymerization and hydrogenation. The compound can undergo selective hydrogenation to produce styrene, which is crucial in the production of plastics and synthetic rubbers. Recent studies have shown that palladium-based catalysts can achieve high selectivity for styrene from this compound, with reported selectivity rates reaching up to 92% at complete conversion .

Anti-inflammatory Properties

Research has indicated that certain derivatives of this compound exhibit significant anti-inflammatory activity. For instance, a study identified 1-(3-methylsulfonylphenyl)-2-(4-methylphenyl)acetylene as a potent COX-2 inhibitor with moderate oral anti-inflammatory effects (ED50 = 129 mg/kg) in carrageenan-induced rat paw edema assays. This suggests that this compound derivatives could serve as scaffolds for developing new anti-inflammatory drugs .

Polymerization and Drug Delivery Systems

This compound is also utilized in the synthesis of polymers, specifically poly(this compound), which has applications in drug delivery systems. The polymerization process can be initiated using tungsten carbene complexes, resulting in materials with tunable properties for controlled drug release . These polymers can be functionalized to enhance their stability and efficacy as drug carriers, demonstrating the versatility of this compound in biomedical applications.

Catalytic Applications

The catalytic properties of this compound have been extensively studied, particularly its role in oxidative coupling reactions. Research indicates that rhodium catalysts can facilitate the oxidative coupling of this compound with benzaldehyde derivatives to produce chromones with yields ranging from 12.7% to 88.3% depending on the substituents on the benzaldehyde . This highlights its significance in synthetic organic chemistry.

Case Studies

  • Selective Hydrogenation : A study on palladium-based catalysts demonstrated an innovative approach to selectively hydrogenate this compound to styrene without producing ethylbenzene, a common byproduct. This was achieved through a diatomic catalyst structure that enhanced reaction performance .
  • Polymerization Kinetics : Research into the polymerization of this compound revealed that higher temperatures and lower initiator concentrations resulted in polymers with higher molecular weights. The kinetics of this process were thoroughly analyzed, providing insights into the reaction mechanisms involved .

Data Summary

Study Focus Key Findings
Oxidative CouplingRh catalysts yield chromones from this compound.
Selective Hydrogenation92% styrene selectivity using Pd-based catalysts.
Anti-inflammatory ActivityCOX-2 inhibition by specific this compound derivatives.
PolymerizationHigher temperatures yield higher molecular weight polymers.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing phenylacetylene in laboratory settings, and how can purity be ensured?

this compound can be synthesized via Grignard reagent modification. For example, deuterated this compound (C₆H₅C≡D) is prepared by hydrolyzing this compound Grignard (C₆H₅C≡CMgBr) with deuterated water (D₂O), followed by pentane extraction and vacuum distillation (48–49°C) . Purity is verified via high-resolution mass spectrometry (e.g., molecular weight confirmation at 103.07 g/mol) and absence of protio-impurities in NMR (e.g., no peaks at 3.08 ppm for C≡H) . For known compounds, cross-referencing IR spectra (C≡C stretch at ~2100 cm⁻¹) and NMR aromatic proton shifts (7.45 ppm) ensures identity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

  • IR Spectroscopy : Identifies alkyne stretches (~2100 cm⁻¹) and distinguishes C–H vs. C–D bonds in deuterated analogs .
  • NMR : Aromatic protons appear at 7.45 ppm, while alkyne protons (if present) are absent in deuterated forms .
  • GC-MS : Quantifies reaction conversion rates (e.g., 98% yield in CuO/CNF-catalyzed alkyne borylation) and monitors byproducts .
  • Mass Spectrometry : Confirms molecular weights (e.g., 102.136 g/mol for C₈H₆) and isotopic labeling .

Q. What safety protocols are essential for handling this compound in experimental workflows?

this compound is flammable (DOT Class 3) and irritant. Key precautions include:

  • Using inert atmospheres (argon) during reactions to prevent combustion .
  • Avoiding exposure to sparks or high temperatures (storage at ambient conditions) .
  • Employing PPE (gloves, goggles) and fume hoods during synthesis .

Advanced Research Questions

Q. How does this compound participate in the hydrogen abstraction/acetylene addition (HACA) mechanism for interstellar PAH formation?

Under combustion-like conditions, this compound (C₈H₆) acts as a precursor to naphthalene (C₁₀H₈) via HACA. Photoionization mass spectrometry reveals this compound intermediates, where sequential H abstraction and acetylene addition form aromatic rings. This mechanism is critical for modeling PAH evolution in astrochemical environments like TMC-1 .

Q. What kinetic models describe this compound hydrogenation over Pt/γ-Al₂O₃ catalysts?

A Langmuir-Hinshelwood model accurately predicts rate dependencies on catalyst weight (0.1–0.5 g), pressure (1–4 atm), and temperature (30–70°C). Key steps include:

  • Competitive adsorption of this compound and hydrogen on Pt sites.
  • Sequential hydrogenation to styrene (C₆H₅C≡CH → C₆H₅CH=CH₂) and ethylbenzene (C₆H₅CH₂CH₃). Activation energy (Eₐ ≈ 45 kJ/mol) aligns with literature for alkyne hydrogenation .

Q. How do solvent interactions and substituent effects influence this compound reactivity in base-catalyzed ethynylation?

In THF or furan, this compound exhibits non-linear solvent shifts (e.g., upfield NMR shifts at low furan concentrations, downfield at high concentrations), inconsistent with 1:1 complex models. Steric and electronic effects from aldehydes (e.g., para-substituents) modulate ethynylation efficiency, with electron-withdrawing groups reducing yields by 20–30% .

Q. What methodologies control the polymerization of this compound for material science applications?

  • Thermal Polymerization : Heating at 150°C yields poly(this compound) with intrinsic viscosities correlating to softening points (e.g., 120°C for η = 0.5 dL/g) .
  • Catalytic Polymerization : AlCl₃ or Ziegler-Natta catalysts produce stereoregular polymers, confirmed via IR (C=C stretches at 1600 cm⁻¹) and viscosity analysis .

Q. Data Contradictions and Resolutions

  • Solvent Shifts in NMR : shows this compound’s furan-induced chemical shifts deviate from 1:1 complex models, suggesting multi-step equilibria or solvent clustering. Resolution requires advanced DFT simulations paired with variable-temperature NMR .
  • Catalytic Selectivity : Conflicting reports on Pt/γ-Al₂O₃ selectivity for styrene vs. ethylbenzene are resolved by adjusting H₂ pressure—lower pressures favor partial hydrogenation .

Properties

IUPAC Name

ethynylbenzene
Source PubChem
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InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H
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InChI Key

UEXCJVNBTNXOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6
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Related CAS

120851-94-7, 25038-69-1
Record name Benzene, ethynyl-, homopolymer, (Z)-
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Record name Poly(phenylacetylene)
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DSSTOX Substance ID

DTXSID1060211
Record name Phenylacetylene
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid; [Merck Index]
Record name Phenylacetylene
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Vapor Pressure

2.06 [mmHg]
Record name Phenylacetylene
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CAS No.

536-74-3, 28213-80-1
Record name Phenylacetylene
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Record name Ethynylbenzene
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Record name Benzene, ethenyl-, trimer
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Record name Ethynylbenzene
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Record name Benzene, ethynyl-
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Record name Phenylacetylene
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Record name ETHYNYLBENZENE
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Synthesis routes and methods I

Procedure details

A copolymer prepolymer of diethynylbenzene and phenylacetylene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 60 parts of a 90:10 mixture of m- and p-diethynylbenzenes, 60 parts of phenylacetylene, 600 parts of benzene and 2 parts of chlorobenzene. After heating to reflux, 5 parts of a catalyst solution prepared by adding 0.3 part of nickel acetylacetonate and 0.6 part of triphenylphosphine in 15 parts benzene were added. After 2 hours, an additional 10 parts of this catalyst solution was added. After 5 hours, gas-liquid chromatographic analysis showed that 74% of the diethynylbenzenes and 35% of the phenylacetylene had been converted to copolymer. The copolymer was precipitated by adding the solution to five times its volume of petroleum ether, 26 parts being recovered. This product had a number average molecular weight of about 3,000, an acetylene content of 8.9%, and an aromatic to olefin proton ratio of 5.5:1.
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Synthesis routes and methods II

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and phosphite ligand MCP-1 (8×10-2 mmol) was added phenylacetylene (204 mg, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 60° C. and 100 atm for 20 h. The autoclave was cooled to 0° C. and all the gasses were carefully released. The conversion of the reaction was estimated by 1H NMR analysis and the products ratio and yields were determined by GLC analysis using an authentic sample of each aldehyde. Products were also identified by 1H NMR analyses. Under these conditions, a considerable amount of styrene formed through hydrogenation of phenylacetylene remained unreacted (20%) at 80% conversion. A mixture of saturated and unsaturated aldehydes was formed in 60% yield, which consisted of 3-phenylpropanal (46%). 2-phenylpropanal (48%), 3-phenylpropenal (0.4%), and 2-phenylpropenal (5.6%).
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Rh(acac)(CO)2
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Synthesis routes and methods III

Procedure details

Although mono-oxazolidines have been used for alkylation and alkynylation of aldehydes, the C2-symmetry of bisoxazolidine 1 provides superior results and appears to be crucial for both catalytic activity and asymmetric induction. For example, see: (a) Prasad, K. R. K.; Joshi, N. N. J. Org. Chem. 1997, 62, 3770-3771; (b) Kang, Y.; Wang, R.; Liu, L.; Da, C.; Yan, W.; Xu, Z. Tetrahedron Lett. 2005, 46, 863-865; and (c) Kang, Y. F.; Liu, L.; Wang, R.; Zhou, Y.-F. Yan, W. J. Adv. Synth. Catal. 2005, 347, 243-247. For comparison, we prepared a (1R,2S)-cis-1-amino-2-indanol-derived oxazolidine 2 using cyclohexanone instead of cyclohexanedione and tested its catalytic performance under the same reaction conditions. Alkynylation of benzaldehyde with phenylacetylene in the presence of 10 mol % of 2 gave the corresponding alcohol in only 76% yield and 17% ee (FIG. 3B).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Phenylacetylene
Phenylacetylene
Phenylacetylene
Phenylacetylene
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